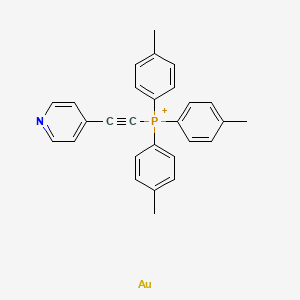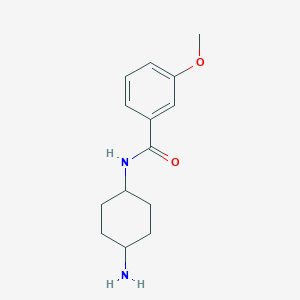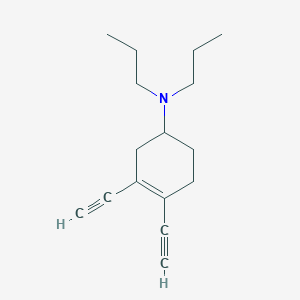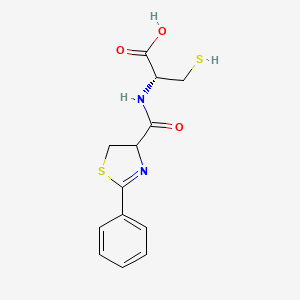
N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine is a synthetic organic compound that features a thiazole ring, a phenyl group, and a cysteine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Coupling with L-Cysteine: The final step involves coupling the thiazole derivative with L-cysteine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions may target the carbonyl group or the thiazole ring.
Substitution: Substitution reactions can occur at the phenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated by reagents like halogens or nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and cysteine moiety could play crucial roles in binding to molecular targets and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylthiazol-4-yl)-L-cysteine: Similar structure but lacks the dihydro component.
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine: Similar but with different substitution patterns on the thiazole ring.
Uniqueness
N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine is unique due to the presence of both the dihydrothiazole ring and the cysteine moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
827022-72-0 |
|---|---|
Molecular Formula |
C13H14N2O3S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(2R)-2-[(2-phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C13H14N2O3S2/c16-11(14-9(6-19)13(17)18)10-7-20-12(15-10)8-4-2-1-3-5-8/h1-5,9-10,19H,6-7H2,(H,14,16)(H,17,18)/t9-,10?/m0/s1 |
InChI Key |
QCEINFRVKKYRIQ-RGURZIINSA-N |
Isomeric SMILES |
C1C(N=C(S1)C2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


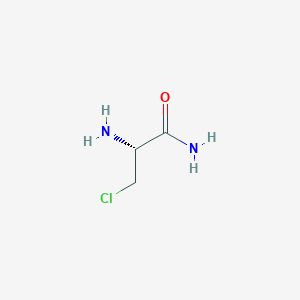
![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
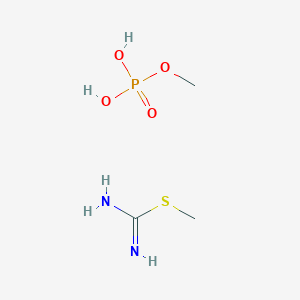
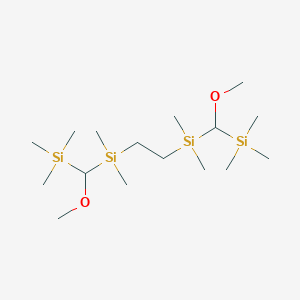
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
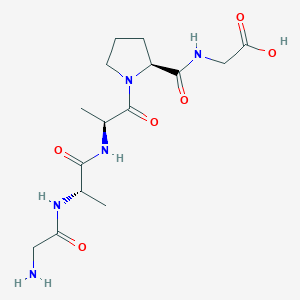
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)
